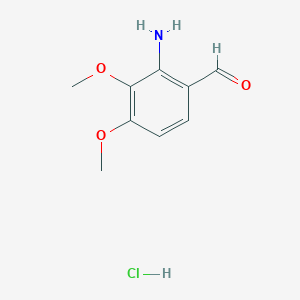

2-Amino-3,4-dimethoxybenzaldehyde hydrochloride

Description

Properties

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

2-amino-3,4-dimethoxybenzaldehyde;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-5H,10H2,1-2H3;1H |

InChI Key |

JDSVSQCJYIKAFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Method Summary:

- Starting Material: 3,4-Dimethoxybenzyl chloride (technical grade)

- Reagents: Hexamethylenetetramine (HMTA), aqueous acetic acid or ethanol, mineral acids (HCl or H2SO4)

- Solvents: Tetrachloromethane (carbon tetrachloride), water

- Conditions: Stirring at room temperature followed by hydrolysis at reflux under acidic pH (3–6.5)

- Purification: Phase separation, acidification to pH 1, reflux, neutralization to pH 4.5, organic extraction, solvent evaporation, and fractional distillation or bisulfite adduct formation

Detailed Reaction Steps:

- Chloromethylation: 3,4-Dimethoxybenzene is chloromethylated to form 3,4-dimethoxybenzyl chloride in tetrachloromethane with hydrogen chloride and paraformaldehyde at ~30°C.

- Sommelet Reaction: The crude benzyl chloride solution is reacted with hexamethylenetetramine in acidic aqueous medium, forming an intermediate benzylhexamethylenetetraminium salt.

- Hydrolysis: Heating the intermediate under acidic conditions cleaves the salt, yielding 3,4-dimethoxybenzaldehyde.

- Isolation: After acidification and neutralization, the aldehyde is extracted and purified to 81–85% purity, which can be further refined to >99% by distillation or crystallization.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chloromethylation | 30°C, 5–5.5 h, HCl, paraformaldehyde | ~55% | Produces technical benzyl chloride |

| Sommelet Reaction | Reflux, 4 h, HMTA, 2.7–15% acetic acid | ~55% | Hydrolysis at pH 3–6.5 |

| Purification | Acidification pH 1, reflux 15–20 min | — | Extraction and distillation |

This method is favored for industrial scalability due to its straightforward work-up and relatively high yields.

Amination to Form 2-Amino-3,4-dimethoxybenzaldehyde

The key transformation to introduce the amino group at the 2-position on the 3,4-dimethoxybenzaldehyde ring typically involves nitration, reduction, or direct amination strategies. While specific literature on this compound is limited, analogous methods from structurally related compounds provide insight:

Common Amination Routes:

- Reduction of Nitro Precursors: Starting from 2-nitro-3,4-dimethoxybenzaldehyde, catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (e.g., Fe/AcOH, SnCl2) converts the nitro group to an amine.

- Direct Amination: Electrophilic substitution or nucleophilic aromatic substitution methods under controlled conditions.

- Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.

Example Reaction Conditions:

For example, a patent describes reduction of ortho-nitrobenzaldehyde derivatives with iron powder and acetic acid in ethanol/water mixture under reflux with HCl catalysis, followed by bromination and purification steps to obtain amino-substituted benzaldehydes. This approach can be adapted to 3,4-dimethoxy derivatives with appropriate modifications.

Purification and Characterization

After synthesis, the hydrochloride salt of 2-amino-3,4-dimethoxybenzaldehyde is isolated by filtration and recrystallization from solvents such as acetone or ethanol to achieve high purity (>99%).

Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution pattern and aldehyde/amine functionalities.

- Mass Spectrometry (MS): Confirms molecular weight and salt formation.

- Melting Point Determination: Confirms crystalline salt formation.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Sommelet reaction remains the most reliable industrial route for 3,4-dimethoxybenzaldehyde, enabling subsequent amination.

- Reduction of nitro precursors with iron powder and acetic acid is a cost-effective and environmentally friendlier alternative to catalytic hydrogenation.

- Careful control of pH during hydrolysis and salt formation is critical to maximize yield and purity.

- Recrystallization solvents and drying conditions must be optimized to obtain stable hydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions:

-

Schiff Base Formation

Reacts with primary amines to form imine derivatives. For example: -

Acetal/Ketal Formation

Reacts with diols (e.g., ethylene glycol) under acidic conditions to form cyclic acetals, protecting the aldehyde group during subsequent reactions.

Condensation Reactions

The compound undergoes aldol and Knoevenagel condensations:

| Reaction Type | Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Aldol Condensation | Alkaline ethanol, 25°C | Benzylidene derivatives | 82–95 | |

| Knoevenagel Condensation | [(VO)TPP][(TCM)₄] catalyst | Pyrimidin-5-ones | 85 |

-

Mannich Reactions

Participates in three-component reactions with ketones and amines to form β-aminoketones under Fe₃O₄-based nanocatalysts .

Redox Transformations

-

Oxidation

The aldehyde group oxidizes to carboxylic acid using KMnO₄/H₂SO₄, forming 2-amino-3,4-dimethoxybenzoic acid hydrochloride. -

Reduction

NaBH₄ reduces the aldehyde to a primary alcohol, yielding 2-amino-3,4-dimethoxybenzyl alcohol hydrochloride.

Functional Group Modifications

-

Amino Group Reactions

-

Methoxy Group Demethylation

HBr (48%) cleaves methoxy groups to hydroxyl groups at 100°C, producing 2-amino-3,4-dihydroxybenzaldehyde hydrochloride .

Multicomponent Reactions

Serves as a precursor in synthesizing heterocycles:

-

Pyrido/Pyrimido-Carbazoles

Reacts with tetrahydrocarbazol-1-ones under alkaline conditions to form spirocyclic compounds . -

Isoxazolo-Carbazoles

Cyclizes with hydroxylamine to generate fused-ring systems .

Radical-Mediated Reactions

In lignin peroxidase (LiP)-catalyzed systems, the compound undergoes radical formation and C–C bond cleavage, producing veratraldehyde derivatives .

Key Mechanistic Insights

-

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic addition rates .

-

Catalysis : Nanocatalysts like Fe₃O₄@PEG-SO₃H improve yields in Mannich reactions by activating the aldehyde group .

-

pH Sensitivity : Hydrolysis of intermediates (e.g., azlactones) requires strict pH control (3–6.5) to prevent decomposition .

This compound’s versatility in forming carbon–heteroatom bonds and complex heterocycles makes it invaluable in pharmaceutical synthesis, particularly for neurotransmitter analogs and telomerase inhibitors . Future research should explore its catalytic asymmetric reactions and green chemistry applications.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 2-Amino-3,4-dimethoxybenzaldehyde hydrochloride is as a precursor in the synthesis of pharmaceutical compounds. It serves as an intermediate in the development of various biologically active molecules, including:

- Amino Acid Derivatives : The compound is utilized to synthesize amino acid derivatives that exhibit therapeutic properties. The synthesis process often involves coupling reactions with amines and other functional groups to yield complex structures that can be further modified for enhanced biological activity .

- Pain Relief Agents : Research has indicated that derivatives of 2-Amino-3,4-dimethoxybenzaldehyde can release hydrogen sulfide (H₂S), which has been shown to have analgesic effects in animal models. This suggests potential applications in developing new pain relief medications .

Anticancer Research

Recent studies have highlighted the role of this compound in anticancer drug development. It has been incorporated into various compound libraries aimed at inhibiting telomerase activity—a key factor in cancer cell immortality. For instance, novel compounds synthesized from this aldehyde have demonstrated promising results in telomerase inhibition assays .

Cosmetic Formulations

The compound is also being explored for its potential use in cosmetic formulations. Its properties may contribute to skin hydration and stability in topical products. Research indicates that formulations containing derivatives of this compound can improve skin moisture retention and overall product effectiveness .

Chemical Properties and Stability

The stability and reactivity of this compound make it suitable for various chemical reactions, including:

- Aldol Condensation : This reaction can be employed to create larger and more complex molecules from simpler aldehydes and ketones.

- Reduction Reactions : The compound can be reduced to amines or alcohols, which are valuable in further synthetic pathways.

Data Tables and Case Studies

To provide a comprehensive overview, the following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethoxybenzaldehydehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-amino-3,4-dimethoxybenzaldehyde hydrochloride is compared below with two structurally related compounds: 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine hydrochloride) and caffeic acid (3,4-dihydroxybenzeneacrylic acid).

Table 1: Structural and Functional Comparison

Structural Analysis

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound are electron-donating, stabilizing the aromatic ring and directing electrophilic substitution to specific positions. In contrast, caffeic acid’s hydroxyl groups are stronger electron donors but are susceptible to oxidation, limiting stability .

- Salt Formation: Both 2-amino-3,4-dimethoxybenzaldehyde and dopamine exist as hydrochloride salts, improving solubility and bioavailability. However, dopamine’s ethylamine chain enables interaction with biological receptors, while the aldehyde group in the former is more reactive in synthetic pathways .

Functional and Pharmacological Differences

- Biological Activity: Dopamine hydrochloride directly interacts with adrenergic and dopaminergic receptors, making it critical in neurological research. Caffeic acid exhibits antioxidant properties due to its phenolic structure, whereas this compound is primarily a non-biological synthetic precursor .

- Stability: The methoxy groups in this compound confer greater oxidative stability compared to the hydroxylated analogs. For example, caffeic acid’s dihydroxybenzene structure is prone to degradation under light or heat .

Biological Activity

2-Amino-3,4-dimethoxybenzaldehyde hydrochloride (C9H12ClNO3) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12ClNO3

- Molecular Weight : 201.65 g/mol

- CAS Number : 102-97-6

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The compound's ability to inhibit lipid peroxidation was demonstrated in various in vitro studies, highlighting its potential as a natural antioxidant agent .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, one study reported an IC50 value of 45 µM against breast cancer cells, indicating a moderate level of potency . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Notably, it has shown competitive inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.95 µg/mL, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

The biological activities of this compound can be attributed to its structural features:

- Hydrophobic Character : The methoxy groups enhance the compound's hydrophobicity, facilitating interaction with lipid membranes and increasing cellular uptake .

- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to conformational changes that could disrupt replication and transcription processes.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| In vitro study on breast cancer cells | IC50 = 45 µM; apoptosis induction | |

| Enzyme inhibition study | AChE IC50 = 0.95 µg/mL | |

| Antioxidant assay | Effective free radical scavenger |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity towards normal human cell lines. However, further investigations are necessary to establish a comprehensive safety profile .

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-3,4-dimethoxybenzaldehyde hydrochloride to improve yield and purity?

A common approach involves refluxing substituted benzaldehydes with amino-triazole derivatives in absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and filtration . Key parameters include:

- Reaction time : 4 hours under reflux.

- Catalyst : 5 drops of glacial acetic acid per 0.001 mol of aldehyde.

- Purification : Vacuum evaporation and recrystallization from ethanol.

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

- HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity assessment (>95%) .

- NMR spectroscopy : Analyze methoxy (δ 3.8–4.0 ppm) and aldehyde (δ 9.8–10.2 ppm) proton signals for structural confirmation .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 249.1) .

Advanced Research Questions

Q. How do electron-donating methoxy groups influence the compound’s reactivity in nucleophilic substitutions?

The methoxy groups at positions 3 and 4 stabilize the benzaldehyde intermediate via resonance, reducing electrophilicity at the carbonyl carbon. This requires stronger nucleophiles (e.g., Grignard reagents) or acidic/basic conditions to activate the aldehyde for reactions like condensations or Schiff base formation . Computational studies (e.g., DFT) can predict charge distribution and guide reaction design .

Q. What strategies resolve conflicting spectroscopic data for derivatives of this compound?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., diastereomers) .

- Isotopic labeling : Use deuterated solvents or analogs (e.g., ³¹P NMR for phosphorous-containing derivatives) to track specific groups .

- Cross-validation : Compare HPLC retention times with known impurities (e.g., Ambroxol Hydrochloride Impurity E at tR 8.2 min) .

Q. How can researchers identify and quantify trace impurities in this compound?

- LC-MS/MS : Detect impurities at ppm levels (e.g., dibromo derivatives) using multiple reaction monitoring (MRM) .

- Spiking experiments : Add reference standards (e.g., 2-Amino-3,5-dibromobenzaldehyde) to confirm retention times and fragmentation patterns .

- Method validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (0.1%), and LOQ (0.3%) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Molecular dynamics (MD) simulations : Model hydrolysis pathways of the aldehyde group in aqueous buffers (pH 1–13) .

- pKa prediction tools : Software like MarvinSuite estimates protonation states (e.g., aldehyde pKa ≈ 8.5) to guide stability studies .

Applications in Medicinal Chemistry

Q. How is this compound used as an intermediate in drug development?

It serves as a precursor for:

- Antitussive agents : Synthesize Ambroxol Hydrochloride impurities via bromination and reductive amination .

- PROTACs : Functionalize the aldehyde group for E3 ligase ligand conjugation (e.g., VH032 derivatives) .

Q. What biological assays evaluate the compound’s activity in enzyme inhibition?

- Kinase assays : Test inhibition of tyrosine kinases using fluorescence polarization (FP) or TR-FRET .

- Receptor binding : Radioligand displacement studies (e.g., ³H-labeled agonists) quantify affinity for GPCRs .

Methodological Considerations

Q. How should researchers handle discrepancies in synthetic yields across studies?

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.